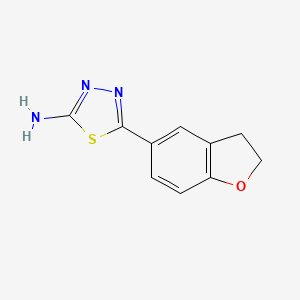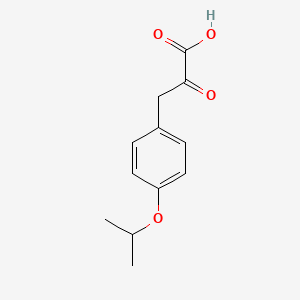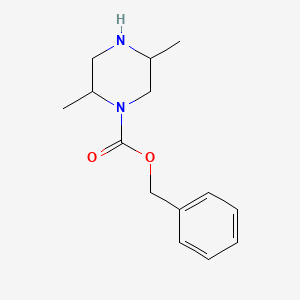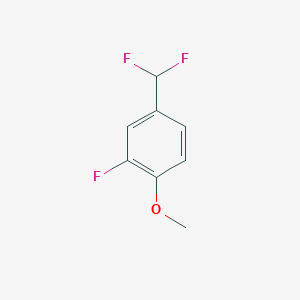![molecular formula C36H21F9IrN3 B13695552 Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a complex compound with the molecular formula C₃₆H₂₁F₉IrN₃ and a molecular weight of 858.77 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) involves the reaction of iridium trichloride with 2-(2-pyridinyl)-5-(trifluoromethyl)phenyl ligands under specific conditions. The reaction typically takes place in a solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form iridium(IV) complexes.
Reduction: It can be reduced to iridium(I) complexes using reducing agents such as sodium borohydride.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligand substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed:
Oxidation: Iridium(IV) complexes.
Reduction: Iridium(I) complexes.
Substitution: Various substituted iridium complexes depending on the ligands used.
科学的研究の応用
Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its ability to interact with DNA and proteins.
作用機序
The mechanism of action of Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity. Additionally, it can bind to proteins, altering their function and leading to various biological effects .
類似化合物との比較
- Tris(2-phenylpyridine)iridium(III)
- Tris(2-(2-pyridinyl)phenyl)iridium(III)
- Tris(2-(4-fluorophenyl)pyridine)iridium(III)
Comparison: Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) is unique due to the presence of trifluoromethyl groups, which enhance its photophysical properties and stability compared to similar compounds. This makes it particularly useful in applications such as light-emitting diodes and biological imaging .
特性
分子式 |
C36H21F9IrN3 |
|---|---|
分子量 |
858.8 g/mol |
IUPAC名 |
iridium(3+);2-[4-(trifluoromethyl)benzene-6-id-1-yl]pyridine |
InChI |
InChI=1S/3C12H7F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,6-8H;/q3*-1;+3 |
InChIキー |
TXUSYAYOQXPEJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





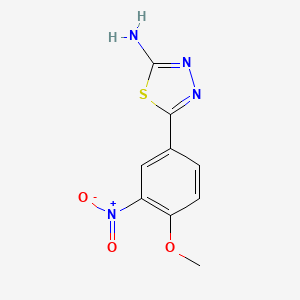
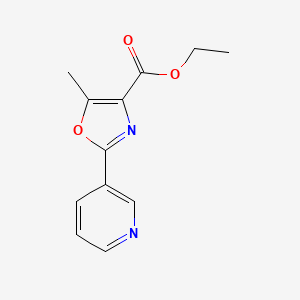
![(3R)-4,4-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13695492.png)

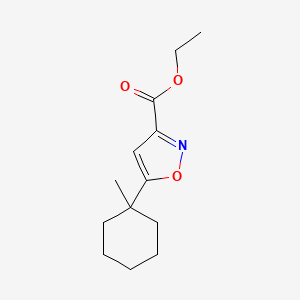
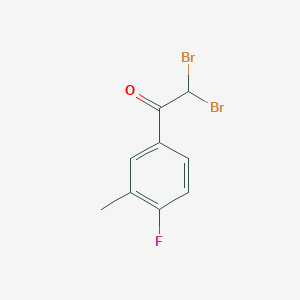
![7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13695500.png)
